t-Butyl trifluoroacetate
Overview
Description
Synthesis Analysis
The synthesis of t-butyl trifluoroacetate often occurs as a byproduct in the removal of t-butyl protecting groups with trifluoroacetic acid. This process is significant in peptide chemistry, where t-butyl trifluoroacetate can alkylate sensitive amino acids like methionine and tryptophan, emphasizing the importance of scavengers in preventing undesired reactions (Lundt, Johansen, Vølund, & Markussen, 2009). Furthermore, trifluoroacetic acid has been utilized as an efficient catalyst in the synthesis of various aromatic compounds, showcasing its versatility in organic synthesis (Mohammadizadeh & Taghavi, 2011).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds related to t-butyl trifluoroacetate, like trifluorobenzoylacetone, have been explored through density functional theory (DFT) calculations, providing insights into the stability and hydrogen bond strength of these molecules (Tayyari et al., 2007).
Chemical Reactions and Properties
Activated aromatic compounds can be rapidly alkylated by t-butyl trifluoroacetate in trifluoroacetic acid, demonstrating its efficiency as an alkylation agent. This reaction proceeds in quantitative yield, highlighting the compound's reactivity and potential in synthetic applications (Svanholm & Parker, 1973).
Physical Properties Analysis
The physical properties of ionic liquids related to t-butyl trifluoroacetate have been studied, including phase-transition temperatures, densities, and viscosities. Such research aids in understanding the solvatochromic polarities and solubility parameters of ionic liquids containing perfluorinated anions (Jin et al., 2008).
Scientific Research Applications
Chromatography and Separation Techniques
- Enhanced Partition in Chromatography : Trifluoroacetic acid (TFA), closely related to t-Butyl trifluoroacetate, has been observed to enhance the partition of opioid peptides into butanol during aqueous-organic phase extractions, helping in the purification of pituitary endorphins. This property aids in chromatographic separation processes, including ion-pair partition reversed-phase liquid chromatography (Dunlap, Gentleman, & Lowney, 1978).
Synthesis and Chemical Transformations
- Peptide Synthesis Efficiency : t-Butyl trifluoroacetate plays a role in increasing yields, reducing reaction times, and improving selectivity in peptide synthesis. Its use along with triethylsilane in the presence of trifluoroacetic acid has shown improved efficiency in the deprotection of t-butyl ester and t-butoxycarbonyl sites in protected amino acids and peptides (Mehta, Jaouhari, Benson, & Douglas, 1992).
Safety And Hazards
TBTA is harmful when inhaled, causes severe skin burns and is toxic for aquatic organisms even at low concentrations . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The trifluoroacetic acid-mediated removal of t-butyl groups in protected amino acids leads to the formation of t-butyl trifluoroacetate. This t-butyl ester alkylates in trifluoroacetic acid methionine and tryptophan . The t-butyl trifluoroacetate ester can be destroyed by scavengers commonly employed for t-butyl cations, and the reaction rates of the scavengers with the ester are used in the evaluation of scavengers .
properties
IUPAC Name |
tert-butyl 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLSMYQBOJUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193061 | |
Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl trifluoroacetate | |
CAS RN |
400-52-2 | |
Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl Trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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